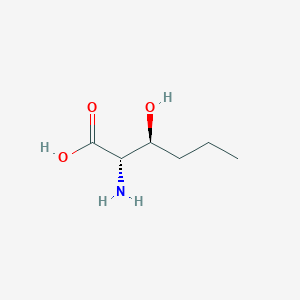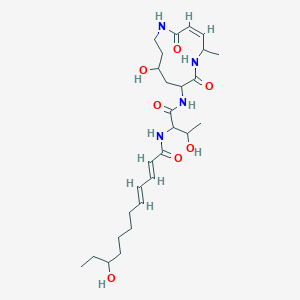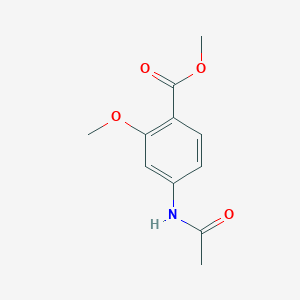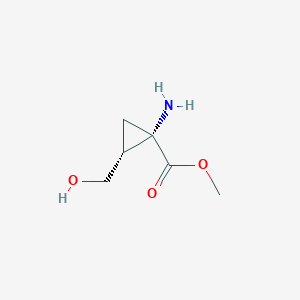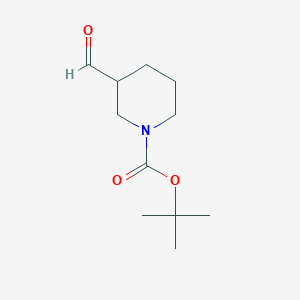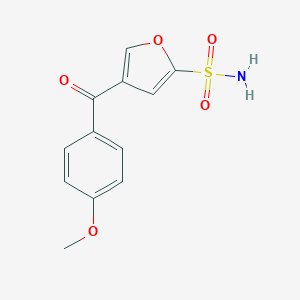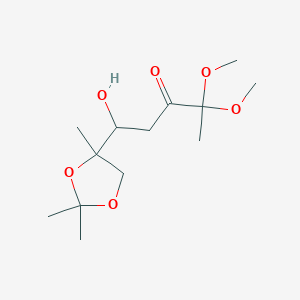
1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one, also known as HDMTP, is a chemical compound with potential applications in scientific research. HDMTP is a white solid that is soluble in organic solvents and has a molecular weight of 298.4 g/mol.
Mecanismo De Acción
The exact mechanism of action of 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one is not well understood, but it is thought to act by inhibiting enzymes involved in cellular processes. 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the growth of fungi by disrupting the fungal cell wall.
Efectos Bioquímicos Y Fisiológicos
1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cellular processes, such as DNA replication and protein synthesis. 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has also been shown to induce apoptosis in cancer cells and disrupt the fungal cell wall. In addition, 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one in lab experiments is its relatively simple synthesis method. 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one is also stable and can be stored for long periods of time. However, one limitation of using 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one is its potential toxicity, which may limit its use in certain experiments. Additionally, 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one may not be effective against all types of cancer cells or fungi, which may limit its potential applications.
Direcciones Futuras
There are several potential future directions for research on 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one. One area of interest is the development of 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one derivatives with improved anticancer and antifungal activity. Additionally, further research is needed to fully understand the mechanism of action of 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one and its potential applications in the treatment of neurodegenerative diseases. Finally, 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one may have potential applications in the development of new organic chemistry reactions.
Métodos De Síntesis
The synthesis of 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one involves the reaction of 3,4-dimethoxybenzaldehyde with 2,2,4-trimethyl-1,3-dioxolane in the presence of a base, followed by the addition of 3-bromopentan-2-one. The resulting product is then hydrolyzed to yield 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anticancer and antifungal activity, and may also have potential as an antibacterial and antiviral agent. 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has also been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease. Additionally, 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has been used as a reagent in organic chemistry reactions.
Propiedades
Número CAS |
123920-07-0 |
|---|---|
Nombre del producto |
1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one |
Fórmula molecular |
C13H24O6 |
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
1-hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one |
InChI |
InChI=1S/C13H24O6/c1-11(2)18-8-12(3,19-11)9(14)7-10(15)13(4,16-5)17-6/h9,14H,7-8H2,1-6H3 |
Clave InChI |
LTFVCFUDXMOAPI-UHFFFAOYSA-N |
SMILES |
CC1(OCC(O1)(C)C(CC(=O)C(C)(OC)OC)O)C |
SMILES canónico |
CC1(OCC(O1)(C)C(CC(=O)C(C)(OC)OC)O)C |
Sinónimos |
3-Pentanone, 1-hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)-, (R*,S*)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



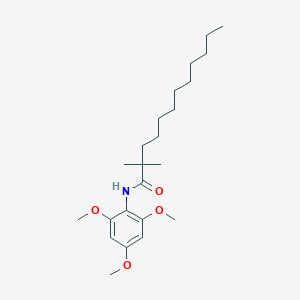
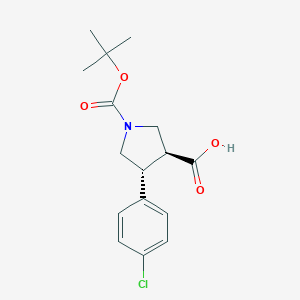
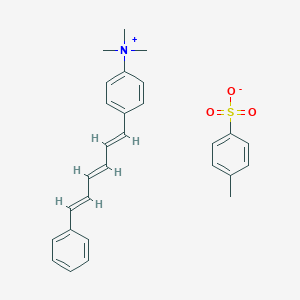
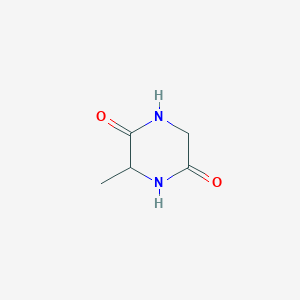
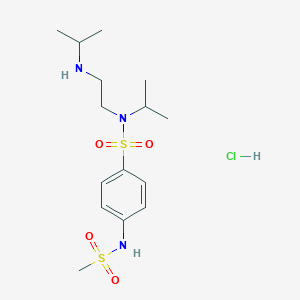
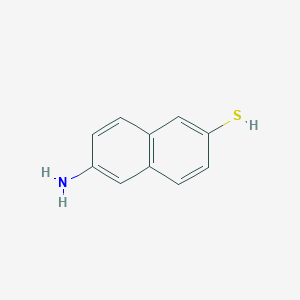
![5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B51604.png)
